2-(6-Chloropyrazin-2-yl)acetonitrile
Overview
Description
“2-(6-Chloropyrazin-2-yl)acetonitrile” is a chemical compound with the CAS Number: 1378332-54-7. It has a linear formula of C6H4ClN3 .
Molecular Structure Analysis
The molecular structure of “2-(6-Chloropyrazin-2-yl)acetonitrile” is represented by the InChI Code: 1S/C6H4ClN3/c7-6-4-9-3-5(10-6)1-2-8/h3-4H,1H2 . This indicates that the compound consists of 6 carbonScientific Research Applications
General Information
“2-(6-Chloropyrazin-2-yl)acetonitrile” is a chemical compound with the CAS Number: 1378332-54-7 and the Linear Formula: C6H4ClN3 . It is commonly used in scientific research .
Application in Organic Synthesis
Acetonitrile, including derivatives like “2-(6-Chloropyrazin-2-yl)acetonitrile”, is commonly used as an organic solvent and can also be used as an important intermediate in organic synthesis . Its widespread use has led to the development of new methods for the synthesis of a variety of important compounds .
Method of Application
In the field of electrochemical conversions involving acetonitrile, due to its good conductivity and environmentally friendly features, it has become a powerful and compelling tool to afford nitrogen-containing compounds or nitrile-containing compounds . The conversion reactions of acetonitrile as a building block have become one of the most-attractive fields in organic synthesis .
Results and Outcomes
The reaction uses 2,4,6-triphenylpyrylium tetrafluoroborate (PC1) as a catalyst, and benzyl alcohol and acetonitrile can produce amide after 16 h of blue light irradiation in a nitrogen atmosphere . Benzyl alcohols containing electron-donating groups respond well, with yields ranging from 50 to 63% . Substituting benzyl alcohol with an electron-withdrawing group yields a lower-yielding amide .
Application in Cyanomethylation
“2-(6-Chloropyrazin-2-yl)acetonitrile” can be used in the cyanomethylation process . Cyanomethylation is a type of organic reaction where a cyanomethyl group (-CH2CN) is introduced into a molecule .
Method of Application
In this process, Cu (OAc) 2 is used as the catalyst, and acetonitrile is used as the solvent and the CN source to synthesize arylacrylonitriles . The reaction conditions can tolerate a variety of substrates, including electron-donating groups, strong electron-withdrawing groups, and sterically bulky groups .
Results and Outcomes
The cyanomethylation process using “2-(6-Chloropyrazin-2-yl)acetonitrile” can lead to the synthesis of arylacrylonitriles . The yield of the reaction can vary depending on the nature of the substrates .
Application in the Synthesis of Benzimidazoles
“2-(6-Chloropyrazin-2-yl)acetonitrile” can be used in the synthesis of benzimidazoles . Benzimidazoles are a class of heterocyclic compounds that have a wide range of applications in medicinal chemistry .
Method of Application
The synthesis of benzimidazoles typically involves the condensation of o-phenylenediamine with a carboxylic acid or its derivative . In this case, “2-(6-Chloropyrazin-2-yl)acetonitrile” could potentially be used as a nitrile source for the synthesis of benzimidazoles .
Results and Outcomes
The synthesis of benzimidazoles using “2-(6-Chloropyrazin-2-yl)acetonitrile” can lead to the formation of new benzimidazole derivatives . These compounds can exhibit potent anti-inflammatory and antioxidant activities .
properties
IUPAC Name |
2-(6-chloropyrazin-2-yl)acetonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3/c7-6-4-9-3-5(10-6)1-2-8/h3-4H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGKGXAIUFDRFQA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(C=N1)Cl)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50551759 | |
Record name | (6-Chloropyrazin-2-yl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50551759 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-Chloropyrazin-2-yl)acetonitrile | |
CAS RN |
1378332-54-7 | |
Record name | (6-Chloropyrazin-2-yl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50551759 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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